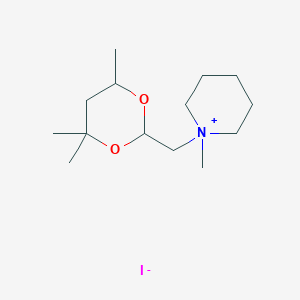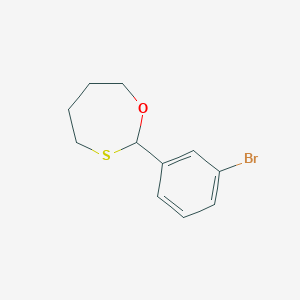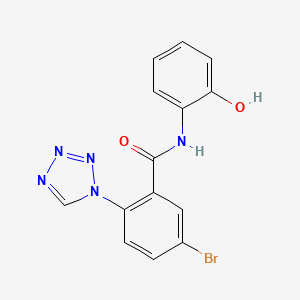
N-(2-methoxyethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)pyrimidin-2-amine is a chemical compound with the molecular formula C7H11N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)pyrimidin-2-amine typically involves the reaction of pyrimidine derivatives with 2-methoxyethylamine. One common method includes the nucleophilic substitution reaction where the amino group of 2-methoxyethylamine replaces a leaving group on the pyrimidine ring . The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of substituted pyrimidine compounds .
Scientific Research Applications
N-(2-methoxyethyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as protein kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to potential therapeutic effects in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine: A simpler derivative of pyrimidine with similar chemical properties.
N-(2-hydroxyethyl)pyrimidin-2-amine: A compound with a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
N-(2-ethoxyethyl)pyrimidin-2-amine: A compound with an ethoxy group, which may have different solubility and biological activity.
Uniqueness
N-(2-methoxyethyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyethyl group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
918801-83-9 |
|---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
N-(2-methoxyethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C7H11N3O/c1-11-6-5-10-7-8-3-2-4-9-7/h2-4H,5-6H2,1H3,(H,8,9,10) |
InChI Key |
PKDFHHLFTHQYEW-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid](/img/structure/B12633228.png)

![3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propan-1-ol](/img/structure/B12633239.png)






![6-Bromo-2-methoxypyrido[2,3-b]pyrazine](/img/structure/B12633271.png)



![2-Fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B12633291.png)
